LY382884

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

LY382884 は、GluR5 カイネート受容体の選択的かつ強力なアンタゴニストです。 この化合物は、シナプス可塑性と記憶形成の理解に不可欠な、苔状線維シナプスにおける長期増強(LTP)の誘導を阻害する役割において広く研究されています 。 This compound は不安解消作用を示しており、神経科学研究における貴重なツールとなっています .

準備方法

LY382884 の合成には、コア構造の調製から始まり、官能基の修飾が続く、いくつかのステップが含まれます反応条件は、多くの場合、目的の生成物の形成を促進するために、強塩基と有機溶媒の使用を伴います 。

化学反応の分析

LY382884 は、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、分子の官能基を修飾するために実行できます。

置換: This compound は、特にカルボキシフェニルメチル基において、置換反応を受け、さまざまな誘導体を形成することができます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびさまざまな有機溶媒が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

This compound は、幅広い科学研究への応用を持っています。

科学的研究の応用

Neuroscience

- Synaptic Plasticity : LY382884 is extensively used to study the role of kainate receptors in synaptic plasticity. It has been shown to block LTP in mossy fiber synapses, which is critical for understanding learning and memory processes .

- Anxiety Disorders : Research indicates that this compound may have anxiolytic effects. In studies involving genetically modified mice, the compound significantly reduced startle responses and increased prepulse inhibition (PPI), suggesting potential therapeutic applications for anxiety disorders .

- Neurotransmitter Release : The compound is utilized to investigate the mechanisms of neurotransmitter release and synaptic transmission. It helps elucidate how kainate receptors modulate excitatory neurotransmission in various brain regions .

Pharmacology

This compound serves as a valuable tool in pharmacological research for developing new treatments targeting kainate receptors. Its specificity for GluR5 makes it an ideal candidate for exploring the pharmacodynamics of receptor interactions and their implications for drug development .

Drug Development

The compound acts as a lead molecule for designing new drugs aimed at modulating kainate receptor activity. Its selectivity and potency make it a promising candidate for further pharmacological exploration in treating neurological conditions associated with glutamate dysregulation .

Study 1: Effects on Synaptic Transmission

In a study examining the effects of this compound on neonatal hippocampal neurons, researchers found that the compound significantly increased the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) without affecting their amplitude. This effect was absent in genetically modified mice lacking GluR5, confirming the specificity of this compound's action on kainate receptors .

| Parameter | Control Group | This compound Group | Statistical Significance |

|---|---|---|---|

| sEPSC Frequency | 100% | 261% | p < 0.01 |

| sEPSC Amplitude | 100% | 94% | p = 0.24 |

Study 2: Anxiolytic Effects

Another investigation assessed the anxiolytic potential of this compound using an elevated plus maze (EPM) test in mice. Mice treated with this compound spent significantly less time in open arms compared to controls, indicating reduced anxiety-like behavior .

| Treatment Group | Time in Open Arms (seconds) | Statistical Significance |

|---|---|---|

| Vehicle Control | X seconds | - |

| This compound | Y seconds | p < 0.05 |

作用機序

LY382884 は、GluR5 カイネート受容体を選択的に拮抗することによって効果を発揮します。 この阻害は、シナプス可塑性にとって重要な、NMDA 受容体非依存性長期増強(LTP)の誘導を阻止します 。 This compound の分子標的は、カイネート受容体の GluR5 サブユニットであり、関与する経路は主にシナプス伝達と可塑性に関連しています .

類似化合物との比較

LY382884 は、GluR5 カイネート受容体に対する高い選択性と効力においてユニークです。類似の化合物には、以下が含まれます。

生物活性

LY382884 is a selective antagonist for the kainate subtype of glutamate receptors, specifically targeting the GluK1 (formerly GluR5) subunit. This compound has garnered attention for its potential therapeutic applications, particularly in the context of neuropsychiatric disorders such as schizophrenia. Below, we explore the biological activity of this compound, highlighting its effects in various experimental models and its implications for synaptic plasticity and neuropharmacology.

This compound selectively inhibits kainate receptors, which are ionotropic glutamate receptors involved in excitatory neurotransmission and synaptic plasticity. The inhibition of these receptors by this compound has been shown to affect several key physiological processes:

- Reduction of Calcium Influx : In presynaptic terminals, this compound significantly reduces calcium entry, which is crucial for neurotransmitter release and synaptic transmission. For instance, at a concentration of 10 μM, it decreased calcium influx by approximately 30% .

- Long-Term Potentiation (LTP) : Studies indicate that this compound can block the induction of LTP at hippocampal mossy fiber synapses. This effect is notable as LTP is a fundamental mechanism underlying learning and memory .

Behavioral Studies and Case Studies

Research involving mutant mouse models has provided insights into the behavioral effects of this compound:

- Prepulse Inhibition (PPI) : In NR1 neo/neo mice, which exhibit heightened sensitivity to kainate receptor activation, administration of this compound normalized exaggerated startle responses and enhanced PPI . This suggests a potential role for this compound in mitigating symptoms associated with schizophrenia.

- Locomotor Activity : The compound reduced hyperactivity in mutant mice without affecting wild-type controls. This differential effect highlights its potential utility in treating hyperactivity related to psychiatric disorders .

Table 1: Summary of Behavioral Effects of this compound

| Study Reference | Model Type | Key Findings |

|---|---|---|

| Duncan et al. (2010) | NR1 neo/neo mice | Normalized startle response; increased PPI |

| Barton et al. (2003) | Various models | No rotarod deficits; low behavioral toxicity |

| Bortolotto et al. (1999) | Hippocampal slices | Blocked LTP induction |

Electrophysiological Effects

Electrophysiological studies have elucidated the role of this compound in synaptic transmission:

- Synaptic Facilitation : Initial studies indicated that this compound could influence NMDA receptor-independent mossy fiber LTP, although subsequent reports have shown conflicting results regarding its effectiveness in facilitating synaptic transmission .

- Calcium Dynamics : The compound's ability to depress presynaptic short-term facilitation underscores its role in modulating calcium transients during action potentials .

Potential Therapeutic Applications

Given its unique pharmacological profile, this compound may represent a novel class of antipsychotic agents. Its ability to selectively target kainate receptors offers a new avenue for treatment strategies aimed at conditions characterized by glutamatergic dysregulation.

Table 2: Potential Therapeutic Applications of this compound

| Condition | Mechanism | Evidence |

|---|---|---|

| Schizophrenia | Kainate receptor modulation | Normalization of PPI in mutant mice |

| Epilepsy | Reduction of excitatory neurotransmission | Low behavioral toxicity observed |

| Memory Disorders | Modulation of LTP | Blocked LTP induction in hippocampal slices |

特性

CAS番号 |

211566-75-5 |

|---|---|

分子式 |

C18H23NO4 |

分子量 |

317.4 g/mol |

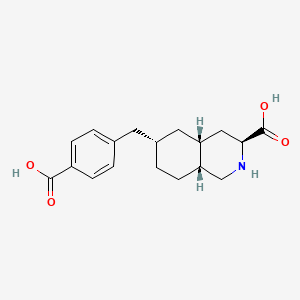

IUPAC名 |

(3S,4aR,6S,8aR)-6-[(4-carboxyphenyl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C18H23NO4/c20-17(21)13-4-1-11(2-5-13)7-12-3-6-14-10-19-16(18(22)23)9-15(14)8-12/h1-2,4-5,12,14-16,19H,3,6-10H2,(H,20,21)(H,22,23)/t12-,14+,15-,16+/m1/s1 |

InChIキー |

YVMADKYPKNLVGU-BVUBDWEXSA-N |

SMILES |

C1CC2CNC(CC2CC1CC3=CC=C(C=C3)C(=O)O)C(=O)O |

異性体SMILES |

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CC3=CC=C(C=C3)C(=O)O)C(=O)O |

正規SMILES |

C1CC2CNC(CC2CC1CC3=CC=C(C=C3)C(=O)O)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(3S, 4aR,6S, 8aR)-6-((4-carboxyphenyl)methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid) LY 382884 LY382884 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。